molecular formula C15H17NO2Si B14862563 6-(4-(Trimethylsilyl)phenyl)picolinic acid

6-(4-(Trimethylsilyl)phenyl)picolinic acid

Cat. No.: B14862563
M. Wt: 271.39 g/mol
InChI Key: KUXQPEPEWOIOEB-UHFFFAOYSA-N
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Description

6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a phenyl ring bearing a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a methyl group on the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a phenyl ring is treated with trimethylsilyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridine-2-Carboxylic Acid: Lacks the trimethylsilyl group, resulting in different reactivity and properties.

    4-(Trimethylsilyl)benzoic Acid: Contains a trimethylsilyl group on a benzoic acid moiety, differing in the position of the functional groups.

Uniqueness

6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID is unique due to the presence of both a trimethylsilyl group and a carboxylic acid group on a pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H17NO2Si

Molecular Weight

271.39 g/mol

IUPAC Name

6-(4-trimethylsilylphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C15H17NO2Si/c1-19(2,3)12-9-7-11(8-10-12)13-5-4-6-14(16-13)15(17)18/h4-10H,1-3H3,(H,17,18)

InChI Key

KUXQPEPEWOIOEB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O

Origin of Product

United States

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